molecular formula C15H17NO4 B2697992 (E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide CAS No. 1421588-25-1

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide

Cat. No. B2697992
CAS RN: 1421588-25-1
M. Wt: 275.304
InChI Key: WRTLXCZRMOQLCR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA has been extensively studied for its unique properties and potential benefits in the field of scientific research.

Scientific Research Applications

Green Organic Chemistry Synthesis

  • A study by Jimenez et al. (2019) focused on the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process involved the use of marine and terrestrial-derived fungi for ene-reduction, leading to the production of a compound with an unusual CN-bearing stereogenic center. This research highlights the potential of using sustainable methods in organic chemistry synthesis (Jimenez et al., 2019).

Cytotoxic Agents in Cancer Research

  • Tarleton et al. (2013) developed a series of 2-phenylacrylamides, including analogues of the furan acrylamide derivative, as broad-spectrum cytotoxic agents for cancer treatment. This research indicates the potential of such compounds in developing new cancer therapies (Tarleton et al., 2013).

Food Safety and Toxicology

  • Anese et al. (2013) discussed strategies to mitigate acrylamide and furanic compounds in food, highlighting their toxicity and possible carcinogenic nature. The study provides insight into technological measures for reducing these compounds in food, contributing to enhanced food safety (Anese et al., 2013).

Polymer Science

  • Du et al. (2010) investigated poly(meth)acrylamide derivatives with pendent cyclic orthoester groups, exploring their aqueous solution properties and pH-dependent hydrolysis behaviors. This research contributes to the understanding of polymers' thermosensitive properties and potential applications in various industries (Du et al., 2010).

Antiviral Drug Development

  • A novel compound closely related to the queried chemical, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was identified by Lee et al. (2017) as an inhibitor of SARS coronavirus helicase. This discovery highlights the potential of such compounds in developing treatments for viral infections (Lee et al., 2017).

Corrosion Inhibition

  • Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study indicates the utility of such compounds in protecting metals from corrosion, which has significant industrial implications (Abu-Rayyan et al., 2022).

Cell Mechanobiology Research

  • Poellmann and Wagoner Johnson (2013) validated a method to activate polyacrylamide substrates for protein patterning, crucial for cell mechanobiology research. This advancement aids in understanding how cells interact with their mechanical environment (Poellmann & Wagoner Johnson, 2013).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-10-7-16(11-13-6-9-19-12-13)15(17)5-4-14-3-2-8-20-14/h2-6,8-9,12H,7,10-11H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTLXCZRMOQLCR-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.